molecular formula C7H5ClN2S2 B3184243 5-Chloro-2-(methylthio)thiazolo[5,4-b]pyridine CAS No. 108310-81-2

5-Chloro-2-(methylthio)thiazolo[5,4-b]pyridine

Cat. No. B3184243
CAS RN: 108310-81-2
M. Wt: 216.7 g/mol
InChI Key: SUYMXURAHBVKLQ-UHFFFAOYSA-N
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Description

5-Chloro-2-(methylthio)thiazolo[5,4-b]pyridine is a chemical compound with the CAS Number: 118872-73-4 . It has a molecular weight of 184.65 . The IUPAC name for this compound is 5-chloro-2-methylthiazolo[4,5-b]pyridine .


Synthesis Analysis

The synthesis of thiazolo[4,5-b]pyridines involves the combination of two potentially bioactive heterocyclic moieties (thiazole and pyridine), both of which are of priority importance for medicinal chemists . Modern synthetic techniques for thiazolo[4,5-b]pyridine bicyclic scaffold construction start from thiazole or thiazolidine derivatives followed by pyridine annulation, resulting in the target fused thiazolo[4,5-b]pyridines .


Molecular Structure Analysis

The InChI code for this compound is 1S/C7H5ClN2S/c1-4-9-7-5(11-4)2-3-6(8)10-7/h2-3H,1H3 . This code provides a unique identifier for the molecular structure of this compound.


Physical And Chemical Properties Analysis

This compound is a powder with a melting point of 169-170 degrees . It is stored at a temperature of 4 degrees .

Safety and Hazards

The safety information for this compound includes several hazard statements: H302, H315, H319, H335 . These correspond to hazards related to harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

Future Directions

Future research could focus on further exploring the biological activities of 5-Chloro-2-(methylthio)thiazolo[5,4-b]pyridine and related compounds, particularly their potential applications in medicinal chemistry. Given their broad spectrum of pharmacological activities, these compounds could be promising candidates for drug development .

properties

CAS RN

108310-81-2

Molecular Formula

C7H5ClN2S2

Molecular Weight

216.7 g/mol

IUPAC Name

5-chloro-2-methylsulfanyl-[1,3]thiazolo[5,4-b]pyridine

InChI

InChI=1S/C7H5ClN2S2/c1-11-7-9-4-2-3-5(8)10-6(4)12-7/h2-3H,1H3

InChI Key

SUYMXURAHBVKLQ-UHFFFAOYSA-N

SMILES

CSC1=NC2=C(S1)N=C(C=C2)Cl

Canonical SMILES

CSC1=NC2=C(S1)N=C(C=C2)Cl

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a round bottom flask was added 5-chloro[1,3]thiazolo[5,4-b]pyridine-2-thiol (1-1) (21.4 g, 106 mmol), anhydrous THF (400 mL), potassium carbonate (20.5 g, 148 mmol), followed by methyl iodide (16.9 g, 119 mmol). The reaction vessel was sealed and stirred at room temperature for 5 minutes. The crude reaction mixture was then suspended in ethyl acetate and washed with a saturated solution of sodium bicarbonate, followed by water, then brine, dried over sodium sulfate, filtered, and concentrated to give 5-chloro-2-(methylthio)[1,3]thiazolo[5,4-b]pyridine (1-2) as a pink solid. HRMS (M+H)+: observed=216.9658, calculated=216.9655.
Quantity
21.4 g
Type
reactant
Reaction Step One
Name
Quantity
400 mL
Type
reactant
Reaction Step One
Quantity
20.5 g
Type
reactant
Reaction Step One
Quantity
16.9 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

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